![molecular formula C28H31N3O3S B2639121 N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide CAS No. 865656-11-7](/img/no-structure.png)
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide is a useful research compound. Its molecular formula is C28H31N3O3S and its molecular weight is 489.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation in Drug Quality Control
Nonaqueous capillary electrophoresis has been applied to the separation of imatinib mesylate and related substances, including N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide, for quality control purposes. This method offers simplicity, effectiveness, and cost-efficiency for pharmaceutical quality control (Ye et al., 2012).
Antitumor Activity
Studies have demonstrated the synthesis and notable antitumor activity of thieno[3,2-d]pyrimidine derivatives. These compounds, including this compound, have shown potent effects against various human cancer cell lines, suggesting their potential in cancer treatment (Hafez & El-Gazzar, 2017).
Antibacterial and Antifungal Activities
Research on thieno[3,2-d]pyrimidine derivatives, including this compound, has explored their effectiveness as antimicrobial agents. These compounds have been tested against bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Patel & Patel, 2017).
Anti-HIV and Antitubercular Activities
A study synthesized and evaluated isothioureas derivatives, related to this compound, for their anti-HIV and antitubercular activities. Some compounds displayed potent activity against specific strains, highlighting their potential in HIV and tuberculosis treatment (Narendhar, Chitra, & Alagarsamy, 2019).
Quantum Chemical Studies
Quantum chemical calculations have been performed on thieno[2,3-d]pyrimidin-4-ones, closely related to this compound, to understand their electronic structures and reactions with nitrating agents. These studies are vital for designing more effective pharmaceutical compounds (Mamarakhmonov et al., 2016).
Anti-Inflammatory and Analgesic Activities
Research on pyrimidine derivatives has investigated their potential as anti-inflammatory and analgesic agents. Studies have shown that these compounds, including those structurally similar to this compound, exhibit significant biological activity, suggesting their use in pain management and inflammatory conditions (Muralidharan et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide involves the reaction of 4-methylbenzylamine with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid to form the intermediate 1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide. This intermediate is then reacted with hexanoyl chloride to form the final product N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide.", "Starting Materials": [ "4-methylbenzylamine", "2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid", "hexanoyl chloride" ], "Reaction": [ "Step 1: 4-methylbenzylamine is reacted with 2,4-dioxothieno[3,2-d]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate 1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide.", "Step 2: The intermediate from step 1 is then reacted with hexanoyl chloride in the presence of a base such as triethylamine (TEA) in anhydrous DCM to form the final product N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide.", "Step 3: The final product is purified by column chromatography using a suitable solvent system." ] } | |
| 865656-11-7 | |
Molekularformel |
C28H31N3O3S |
Molekulargewicht |
489.63 |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-6-[1-[(4-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H31N3O3S/c1-20-7-11-22(12-8-20)18-29-25(32)6-4-3-5-16-30-27(33)26-24(15-17-35-26)31(28(30)34)19-23-13-9-21(2)10-14-23/h7-15,17H,3-6,16,18-19H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
HIFLHUOMZKBQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=C(C=C4)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


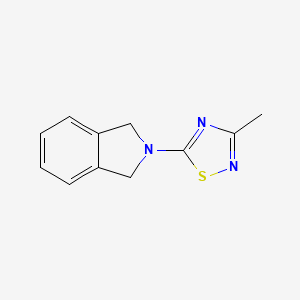
![N-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2639039.png)
![[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine](/img/structure/B2639041.png)
![1-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2639042.png)

![N-(2-fluorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2639046.png)
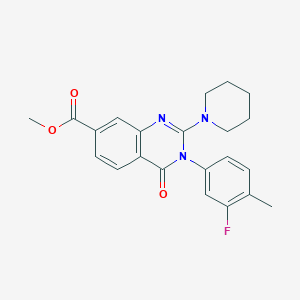
![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)
![2-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2639052.png)
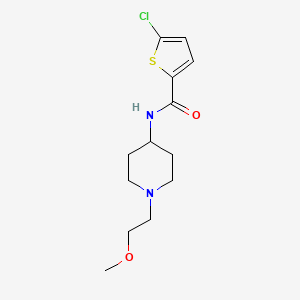
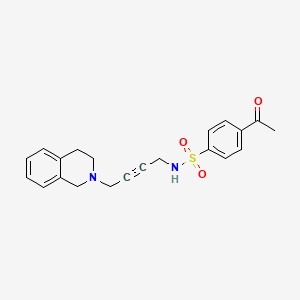
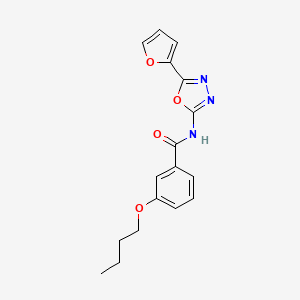
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)
